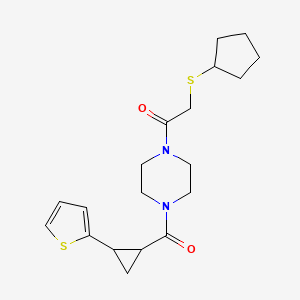

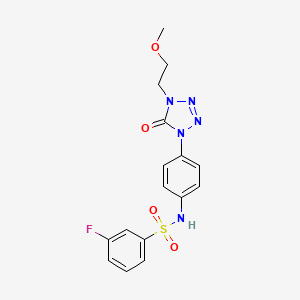

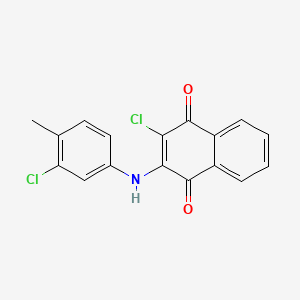

![molecular formula C32H32N2O6 B2666772 N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide CAS No. 313372-11-1](/img/structure/B2666772.png)

N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

Synthesis and Characterization of Novel Aromatic Polyimides : A study by Butt et al. (2005) involved the synthesis of new diamines, which were polymerized with different anhydrides to produce polyimides. These polymers demonstrated solubility in various organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C. The research highlights the potential of similar compounds in the development of high-performance materials with excellent thermal and chemical resistance properties Butt et al., 2005.

Molecular Structure Analysis

Modeling the Intermolecular Interactions of N-3-hydroxyphenyl-4-methoxybenzamide : Karabulut et al. (2014) prepared a compound through acylation reaction and analyzed its molecular structure using X-ray diffraction and DFT calculations. The study emphasizes the significance of intermolecular interactions in determining molecular geometry, which could be relevant for understanding the structural and electronic properties of similar compounds Karabulut et al., 2014.

Metal-Catalyzed Reactions

Synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Al Mamari and Al Lawati (2019) synthesized a compound possessing an N,O-bidentate directing group, showcasing its potential in metal-catalyzed C–H bond functionalization reactions. This suggests the utility of structurally similar compounds in facilitating selective organic transformations, which are crucial in synthetic chemistry Al Mamari & Al Lawati, 2019.

Copper-Catalyzed Amination

Copper-Catalyzed Direct Amination of Ortho-Functionalized Haloarenes : Zhao et al. (2010) developed a simple method for the direct amination of haloarenes using sodium azide, leading to the synthesis of aromatic amines. This demonstrates the role of copper catalysis in creating functionalized aromatic compounds, potentially applicable for the synthesis or modification of compounds like N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide Zhao et al., 2010.

Propiedades

IUPAC Name |

N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-19-11-21(7-9-29(19)33-31(35)23-13-25(37-3)17-26(14-23)38-4)22-8-10-30(20(2)12-22)34-32(36)24-15-27(39-5)18-28(16-24)40-6/h7-18H,1-6H3,(H,33,35)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFRNCLMNPQUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

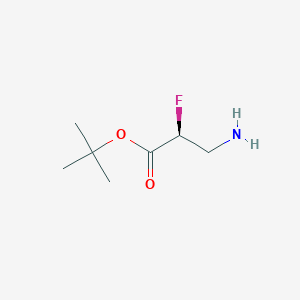

![3-benzyl-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666706.png)

![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)